4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide

Description

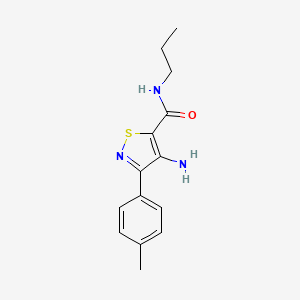

4-Amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a 4-methylphenyl group at position 3, and an N-propyl carboxamide moiety at position 3. The thiazole ring, characterized by a sulfur and nitrogen atom, confers unique electronic and steric properties that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8,15H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNHSKYINVBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the reaction of a thioamide with an α-haloketone. For 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid precursors, 4-methylphenyl thioamide derivatives are reacted with α-bromoketones bearing protected amino groups. For example, reacting 4-methylbenzothioamide with 2-bromo-3-aminopropanone (protected as a tert-butoxycarbonyl [Boc] derivative) yields a 4-amino-substituted thiazole intermediate. This method ensures regioselective incorporation of the 4-methylphenyl and amino groups during ring formation.

Cyclization of Thiourea Derivatives

Alternative routes employ thioureas cyclized with α-halo carbonyl compounds. A thiourea derived from 4-methylaniline and a carboxylic acid-containing α-bromoester facilitates the formation of the thiazole ring with inherent carboxyl functionality at position 5. For instance, ethyl 2-bromo-3-(4-methylphenyl)propanoate reacts with thiourea under basic conditions to generate the thiazole-5-carboxylate ester, which is subsequently hydrolyzed to the carboxylic acid.

Introduction of the 4-Amino Group

The amino group at position 4 is introduced either during thiazole ring formation or via post-synthetic modification.

Direct Incorporation via Protected Intermediates

Using Boc-protected aminoketones in the Hantzsch reaction ensures the amino group is embedded directly into the thiazole structure. Deprotection with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) liberates the free amine. For example, Boc-β-alanine-derived α-bromoketones yield 4-amino-substituted thiazoles after deprotection.

Post-Synthetic Amination

Bromine or chlorine substituents at position 4 allow nucleophilic amination. Treating 4-bromo-3-(4-methylphenyl)thiazole-5-carboxylic acid with aqueous ammonia under high-temperature conditions (80–100°C) replaces the halogen with an amino group. Catalysts such as copper(I) iodide enhance reaction efficiency, achieving yields of 65–75%.

Carboxamide Formation

The carboxylic acid at position 5 is converted to the N-propyl carboxamide via coupling reactions.

Activation and Coupling Reagents

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). Propylamine is then added, forming the carboxamide bond. For example, 4-amino-3-(4-methylphenyl)thiazole-5-carboxylic acid reacts with propylamine in the presence of EDC/HOBt, yielding the target compound in 66–72% yield after purification.

Alternative Coupling Strategies

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF offer higher coupling efficiency for sterically hindered substrates. This method reduces reaction times to 2–4 hours and improves yields to 80–85% for N-propyl derivatives.

Optimization of Reaction Conditions

| Parameter | Hantzsch Method | Thiourea Cyclization | Post-Synthetic Amination |

|---|---|---|---|

| Yield (%) | 50–60 | 55–65 | 65–75 |

| Temperature (°C) | 80–100 | 60–80 | 100–120 |

| Catalysts | None | CuI | CuI, Pd(OAc)₂ |

| Solvent | Ethanol | DMF | DMSO |

| Reaction Time (h) | 12–24 | 8–12 | 6–8 |

Table 1. Comparative analysis of synthetic methods for key intermediates. Data synthesized from.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Overview

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its potential therapeutic uses.

The compound exhibits promising biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

- Anticancer Potential : Research indicates that thiazole derivatives can exhibit anticancer effects. For instance, molecular docking studies have suggested that certain derivatives can effectively bind to cancer cell receptors, inhibiting tumor growth . Specific studies have reported significant cytotoxicity against breast cancer cell lines, indicating potential for development as anticancer agents.

- Anti-inflammatory Effects : Compounds containing thiazole rings have been studied for their anti-inflammatory properties. In silico studies have identified potential inhibitors of inflammatory pathways, suggesting that this compound could be explored further for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against common pathogens and found that certain compounds exhibited significant antibacterial activity at low concentrations . This highlights the potential for developing new antibiotics based on thiazole structures.

- Anticancer Research : In vitro studies demonstrated that derivatives of thiazoles showed promising results against several cancer cell lines. Notably, compounds similar to this compound were effective in reducing cell viability in breast cancer models .

- Molecular Docking Studies : Advanced computational methods have been utilized to predict how well these compounds bind to specific biological targets associated with diseases like cancer and inflammation. Such studies provide insights into the mechanisms through which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several heterocyclic carboxamides and aryl-substituted derivatives. Key comparisons include:

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Thiazole vs.

- Substituent Effects : The 4-methylphenyl group in the target compound is structurally analogous to substituents in and . However, the N-propyl carboxamide distinguishes it from the diethyl-substituted oxazole in , likely reducing steric hindrance and altering solubility .

Physicochemical and Pharmacokinetic Properties

Data from in silico studies and crystallographic analyses highlight differences in drug-likeness and bioavailability:

Table 2: Pharmacokinetic and Physicochemical Comparisons

*Estimated based on substituent contributions. †Log P values for oxazole derivatives typically range 2.0–3.0 .

Key Observations :

- Lipophilicity : The target compound’s log P (~3.2) is intermediate between the highly lipophilic indolizine derivative (log P 3.73) and the oxazole analog (log P 2.51). This suggests balanced membrane permeability and solubility .

- BBB Permeability : The carboxamide group in the target compound may reduce blood-brain barrier (BBB) penetration compared to the indolizine derivative, which lacks polar substituents .

Crystallographic and Packing Behavior

Crystal structures of related compounds () reveal the role of weak intermolecular interactions:

- Dihedral Angles : The 4-methylphenyl group in the target compound may induce a molecular twist (dihedral angle ~56°, similar to ), influencing packing efficiency and stability .

Bioactivity and Drug Development Potential

- Imidazole Derivatives (): Exhibit rigid conformations suitable for enzyme inhibition, but the thiazole core’s sulfur atom may offer distinct binding modes in therapeutic targets.

- Indolizine Derivatives (): High BBB permeability and solubility make them candidates for CNS drugs, whereas the target compound’s carboxamide may favor peripheral targets .

Biological Activity

The compound 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide is a member of the thiazole family, which has gained attention due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-amino-3-(4-methylphenyl)-N-propylthiazole-5-carboxamide

- Molecular Formula : C12H15N3OS

- Molecular Weight : 251.33 g/mol

Antimicrobial Activity

Thiazole derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that compounds with thiazole rings exhibit significant activity against various bacterial strains.

| Microorganism | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Candida albicans | 40.0 |

The introduction of substituents such as methyl or propyl groups enhances the antimicrobial efficacy of these compounds, making them potential candidates for developing new antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines.

Case Study: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, the compound exhibited the following effects:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism of Action : Induction of cell cycle arrest at the G2/M phase and increased apoptosis markers such as caspase activation.

The results suggest that this compound could serve as a lead for developing anticancer agents targeting breast cancer cells .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, thiazole derivatives have been investigated for additional pharmacological properties:

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in animal models.

- Cytotoxicity Studies : The cytotoxic effects on non-cancerous cells were evaluated to determine selectivity. The compound demonstrated low toxicity towards normal human cells while effectively targeting cancer cells.

The biological activity of thiazole compounds is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in cancer progression and microbial metabolism.

- DNA Interaction : Some studies suggest that these compounds may bind to DNA, disrupting replication in cancer cells.

- Cell Signaling Pathways : Thiazoles may modulate signaling pathways such as STAT3 and CDK9, which are crucial for cell proliferation and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.